3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide 3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040634-43-2
VCID: VC11950904
InChI: InChI=1S/C21H20FN3O3S2/c22-17-8-4-5-9-18(17)24-11-13-25(14-12-24)30(27,28)19-10-15-29-20(19)21(26)23-16-6-2-1-3-7-16/h1-10,15H,11-14H2,(H,23,26)
SMILES: C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC=C4
Molecular Formula: C21H20FN3O3S2
Molecular Weight: 445.5 g/mol

3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide

CAS No.: 1040634-43-2

Cat. No.: VC11950904

Molecular Formula: C21H20FN3O3S2

Molecular Weight: 445.5 g/mol

* For research use only. Not for human or veterinary use.

3-{[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl}-N-phenylthiophene-2-carboxamide - 1040634-43-2

Specification

CAS No. 1040634-43-2
Molecular Formula C21H20FN3O3S2
Molecular Weight 445.5 g/mol
IUPAC Name 3-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-N-phenylthiophene-2-carboxamide
Standard InChI InChI=1S/C21H20FN3O3S2/c22-17-8-4-5-9-18(17)24-11-13-25(14-12-24)30(27,28)19-10-15-29-20(19)21(26)23-16-6-2-1-3-7-16/h1-10,15H,11-14H2,(H,23,26)
Standard InChI Key NODZFSWUIZDOSK-UHFFFAOYSA-N
SMILES C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC=C4
Canonical SMILES C1CN(CCN1C2=CC=CC=C2F)S(=O)(=O)C3=C(SC=C3)C(=O)NC4=CC=CC=C4

Introduction

Synthesis

The synthesis of this compound typically involves multi-step organic reactions:

  • Piperazine Functionalization: The piperazine core is functionalized with a 2-fluorophenyl group.

  • Sulfonamide Formation: A sulfonyl chloride derivative reacts with the functionalized piperazine to introduce the sulfonamide group.

  • Thiophene Derivative Coupling: The thiophene ring is introduced via coupling reactions, often using carboxylic acid derivatives or activated esters.

  • Carboxamide Formation: The final step involves amidation to attach the phenyl group to the thiophene carboxylic acid.

Anticancer Activity

  • Compounds with sulfonamide and thiophene scaffolds have demonstrated anticancer properties by inhibiting enzymes like carbonic anhydrase or disrupting cellular signaling pathways.

  • The inclusion of a fluorinated aromatic ring enhances lipophilicity and membrane permeability, potentially improving drug efficacy.

Antimicrobial Activity

  • Sulfonamide derivatives are known for their antibacterial and antifungal properties, often targeting folate biosynthesis in microbes.

  • Piperazine-containing molecules have shown activity against resistant bacterial strains.

Central Nervous System (CNS) Applications

  • Piperazine derivatives are often explored for CNS-related conditions due to their ability to interact with neurotransmitter receptors.

Table 1: Spectroscopic Characteristics (Hypothetical Data)

TechniqueObservations
1H NMRPeaks corresponding to aromatic protons, piperazine CH2 groups
13C NMRSignals for thiophene carbons, carbonyl carbon
Mass Spectrometry (MS)Molecular ion peak at m/z = 431 (M+)
Infrared (IR)Strong absorption at ~1650 cm⁻¹ (C=O stretch)

Applications in Drug Discovery

This compound serves as a lead structure for developing:

  • Anticancer agents targeting specific enzymes or pathways.

  • Antimicrobial drugs for resistant bacterial infections.

  • CNS-active drugs targeting serotonin or dopamine receptors.

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